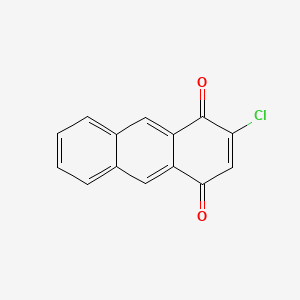

2-Chloroanthracene-1,4-dione

Description

Significance of Anthracenedione Frameworks in Contemporary Chemical Science

The anthracenedione core, a tricyclic aromatic system with two ketone functionalities, provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications. This structural motif is the backbone of numerous synthetic dyes and pigments. mdpi.com Beyond their traditional use as colorants, anthracenedione derivatives are integral to the development of advanced materials. Their inherent redox activity and ability to engage in π-π stacking interactions make them attractive candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the anthracenedione framework serves as a key building block in the synthesis of complex polycyclic aromatic hydrocarbons and various heterocyclic systems. rsc.orgdnu.dp.ua

Overview of Halogenated Anthracenediones in Complex Chemical Synthesis and Functional Materials

The introduction of halogen atoms onto the anthracenedione skeleton significantly influences the molecule's electronic properties, reactivity, and solid-state packing. Halogenation, particularly chlorination, can enhance the electron-accepting ability of the anthracenedione core, a crucial characteristic for creating n-type organic semiconductors. capes.gov.brresearchgate.net The carbon-halogen bond also serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to construct more complex molecular architectures. This synthetic flexibility is pivotal in the tailored design of functional materials with specific optical and electronic properties. researchgate.net For instance, halogenated anthracenediones are investigated for their potential in creating materials with tunable band gaps and improved charge transport characteristics. capes.gov.br

Research Landscape of 2-Chloroanthracene-1,4-dione within the Anthracenedione Class

Within the diverse family of halogenated anthracenediones, This compound represents a specific isomer with distinct properties. While the broader class of chloroanthraquinones has been utilized as intermediates in the synthesis of dyes, detailed research focusing solely on the 1,4-dione isomer is more specialized. researchgate.net Much of the available information is situated within the context of synthetic methodologies for related compounds and general studies on halogenated aromatic systems.

The primary synthetic route to the anthracenedione core often involves a Diels-Alder reaction, a powerful and versatile method for forming six-membered rings. nih.govnih.gov Specifically, the cycloaddition of a substituted diene with a suitable dienophile, such as a naphthoquinone derivative, can construct the tricyclic framework. nih.gov The synthesis of highly functionalized hydroanthraquinones has been achieved through Diels-Alder reactions of 2-substituted naphthoquinones. nih.gov While a direct and detailed synthetic protocol for This compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through the Diels-Alder reaction of 1,4-naphthoquinone (B94277) with a chlorinated butadiene derivative.

The research landscape suggests that while This compound itself is not as extensively studied as some of its isomers, such as 2-chloroanthracene-9,10-dione, its potential as a building block in materials science and complex organic synthesis remains an area of interest. The presence of the chlorine atom and the 1,4-dione functionality provides a unique combination of reactivity and electronic properties that warrant further investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33060-36-5 |

|---|---|

Molecular Formula |

C14H7ClO2 |

Molecular Weight |

242.65 g/mol |

IUPAC Name |

2-chloroanthracene-1,4-dione |

InChI |

InChI=1S/C14H7ClO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H |

InChI Key |

DGRZNFBGJXALPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 2 Chloroanthracene 1,4 Dione

Oxidative Degradation of Chlorinated Anthracene (B1667546) Precursors

Chlorinated anthracenes, which can be present in the environment as pollutants, can undergo oxidative degradation to form chlorinated anthracenediones. This process is a key pathway for the transformation of polycyclic aromatic hydrocarbons (PAHs) in the environment. nih.gov The main photochemical reaction for PAHs is their reaction with molecular oxygen, leading to more water-soluble oxygenated compounds. nih.gov

Studies have shown that anthracene can be degraded by bacteria, which utilize it as a carbon source. nih.gov This microbial degradation can lead to the formation of various metabolites, including anthrone, anthraquinone (B42736), and hydroanthraquinone. nih.gov In the presence of chlorine sources, it is plausible that chlorinated analogues of these degradation products, such as 2-Chloroanthracene-1,4-dione, could be formed. The formation of stable chlorinated hydrocarbons from the transformation of inorganic chlorine during the humification of plant material has also been observed. nih.gov

Photochemical Reactions Leading to Chlorinated Polycyclic Aromatic Hydrocarbon Derivatives

Sunlight plays a crucial role in the transformation of chemical compounds in the atmosphere and on surfaces. Photochemical reactions can lead to the formation of a variety of chlorinated polycyclic aromatic hydrocarbon (PAH) derivatives. nih.govnih.gov

The photochemical degradation of chlorinated PAHs has been studied to understand their fate on aerosol surfaces. nih.gov These reactions often follow first-order kinetics, and the rates can vary significantly depending on the structure of the parent PAH. nih.gov For some chlorinated PAHs, photolysis can proceed through the initial abstraction of a chlorine atom, followed by oxidative degradation. capes.gov.br The positions of chlorination in detected atmospheric ClPAHs are often consistent with the areas of high frontier electron density, suggesting they are formed through secondary reactions with chlorine atoms. capes.gov.br

General Synthetic Strategies Applicable to Chloroanthracenedione Scaffolds

The construction of the chloroanthracenedione scaffold can be approached through several established and innovative synthetic routes. These methods often leverage classic cycloaddition reactions to build the foundational polycyclic aromatic system and employ novel substitution protocols to introduce heteroatoms.

Diels-Alder Cycloaddition in Ethanoanthracene Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with high regio- and stereoselectivity. wikipedia.orgmdpi.comnih.gov This [4+2] cycloaddition, involving a conjugated diene and a dienophile, is a powerful, atom-economical method for creating complex cyclic systems. wikipedia.orgnih.gov In the context of anthracene chemistry, the central ring of the anthracene molecule typically acts as the diene, reacting with a dienophile at its 9 and 10 positions to form a bridged bicyclic compound known as an ethanoanthracene. orientjchem.org

The reaction is a concerted process, meaning it occurs in a single step where new carbon-carbon bonds form simultaneously. youtube.comlibretexts.org The versatility of the Diels-Alder reaction allows for the use of various dienophiles, which can introduce a range of functionalities into the resulting ethanoanthracene structure. wikipedia.org For instance, the reaction of 9-chloroanthracene (B1582455) with dienophiles like N-methylmaleimide or maleic anhydride (B1165640) leads to the formation of the corresponding ethanoanthracene adducts. orientjchem.org A specific example is the reaction of 2-acetamidoacrylate with 9-chloroanthracene in toluene, which, after 48 hours, yields the Diels-Alder adducts. orientjchem.org The efficiency and rate of these reactions can sometimes be enhanced by using polar solvents. orientjchem.org

This strategy provides a foundational framework that can be further elaborated. The resulting ethanoanthracene structure contains the core polycyclic system, which can then undergo subsequent chemical modifications, such as oxidation, to yield the desired dione (B5365651) functionality on the anthracene core.

Novel One-Step Synthetic Protocols for Thioanthraquinone Analogues

Recent advancements in synthetic methodology have led to the development of efficient, one-step protocols for producing thioanthraquinone analogues from chloroanthraquinone precursors. dergipark.org.trdergipark.org.tr These methods are noted for being economical and practical for creating derivatives with potential applications in materials science and medicine. dergipark.org.trdergipark.org.trpreprints.org

A prominent one-step synthesis involves the reaction of a chloroanthraquinone with a bioactive thiol in the presence of a base. dergipark.org.tr For example, various novel thioanthraquinone analogues have been successfully synthesized from 1,5-dichloroanthraquinone (B31372) and different thiol compounds. dergipark.org.trresearchgate.net The general procedure involves stirring one molar equivalent of 1,5-dichloro-9,10-anthracenedione with a thiol in a mixture of ethylene (B1197577) glycol and an aqueous solution of potassium hydroxide (B78521) (KOH) at elevated temperatures (110-120 °C) for an extended period, typically 48 hours, under reflux. dergipark.org.tr Following the reaction, the organic products are extracted, purified by column chromatography, and characterized using spectroscopic methods. dergipark.org.tr

This synthetic route has been employed to create a series of 1-substituted-5-chloro derivatives. dergipark.org.tr The reaction of 1-chloroanthraquinone (B52148) with 4-hydroxythiophenol in ethylene glycol with KOH at 110-120°C for 48 hours yields 1-(4-hydroxyphenylthio)anthracene-9,10-dione. lew.ro This straightforward nucleophilic substitution provides a direct pathway to functionalized anthraquinones. lew.ro The resulting thioanthraquinone derivatives have been shown to exhibit fluorescence, suggesting their potential use in sensor technologies. dergipark.org.tr

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,5-Dichloroanthraquinone | 1-Dodecanethiol | 1-Chloro-5-(dodecylthio)anthracene-9,10-dione | KOH, Ethylene glycol, 110-120 °C, 48h | Not Specified | dergipark.org.tr |

| 1,5-Dichloroanthraquinone | Pentanethiol | 1-Chloro-5-(pentylthio)anthracene-9,10-dione | KOH, Ethylene glycol, 110-120 °C, 48h | 17% | dergipark.org.tr |

| 1,5-Dichloroanthraquinone | 4-Fluorothiophenol | 1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dione | KOH, Ethylene glycol, 110-120 °C, 48h | Not Specified | dergipark.org.tr |

| 1-Chloroanthraquinone | 4-Hydroxythiophenol | 1-(4-Hydroxyphenylthio)anthracene-9,10-dione | KOH, Ethylene glycol, 110-120 °C, 48h | 14% | lew.ro |

Reaction Mechanisms and Chemical Reactivity of 2 Chloroanthracene 1,4 Dione

Electrophilic and Nucleophilic Substitution Reaction Pathways

The electron-deficient nature of the quinone ring system significantly influences the substitution patterns of 2-chloroanthracene-1,4-dione.

Electrophilic Substitution: The anthracene (B1667546) nucleus is generally susceptible to electrophilic attack, typically at the 9 and 10 positions where aromaticity is most easily disrupted. However, the presence of the strongly electron-withdrawing 1,4-dione group deactivates the aromatic rings towards electrophilic substitution. This deactivation makes such reactions unfavorable under standard conditions.

Nucleophilic Substitution: The presence of the chloro-substituent on the electron-poor ring system makes this compound a candidate for nucleophilic aromatic substitution. The chlorine atom at the 2-position can be displaced by various nucleophiles. This reactivity is exemplified in related anthraquinone (B42736) systems where amino groups are introduced via nucleophilic substitution. For instance, studies on the parent anthracene-1,4-dione structure have shown that it can be aminated to produce aminoanthraquinones. unife.it The reaction of this compound with a nucleophile, such as an amine (R-NH₂), would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent carbonyl groups, leading to the formation of a 2-substituted-anthracene-1,4-dione.

Redox Chemistry and Electron Transfer Phenomena

The quinone moiety is the primary center for the redox activity of this compound, allowing it to accept electrons in reversible or quasi-reversible steps.

The one-electron reduction potential is a key parameter in understanding the electron-accepting ability of quinones. Studies on a wide range of substituted quinones have shown that these potentials are highly dependent on the nature and position of the substituents. For substituted 9,10-anthraquinones, the one-electron reduction potentials are generally lower than those of 1,4-naphthoquinones and 1,4-anthraquinones. scilit.com

The reduction potentials in dimethyl sulfoxide (B87167) (DMSO) can be correlated with the Hammett substituent parameters (σp), indicating a predictable electronic influence of the substituent on the quinone core. The general relationship for p-quinones is given by:

E(p-Q/p-Q•−) = 0.45Σσp − 0.194 (V vs NHE) scilit.com

This relationship underscores how electron-withdrawing groups, like chlorine, generally make the quinone easier to reduce by stabilizing the resulting radical anion.

Electrochemical studies, such as cyclic voltammetry, provide detailed insight into the redox behavior of anthracenedione derivatives. For substituted anthraquinones, two distinct and typically reversible one-electron reduction processes are observed at negative potentials. ca.gov

First Reduction: The quinone moiety is reduced to a radical anion (Q → Q•−).

Second Reduction: The radical anion is further reduced to a dianion (Q•− → Q²⁻). ca.gov

Research comparing 1-substituted and 2-substituted anthraquinone derivatives shows that the position of the substituent has a minimal effect on these reduction potentials. ca.gov The half-wave potentials (E₁/₂) for these two reduction steps show little variation across different donor substituents attached at the 2-position. ca.gov For example, the first reduction potential, E₁/₂(0/–1), for various 2-substituted anthraquinones falls within a narrow range, very close to that of unsubstituted anthraquinone. ca.gov This indicates that the primary reduction process is localized on the quinone core and is less influenced by the electronic nature of a substituent at the 2-position.

| Compound Type | E₁/₂ (0/–1) (V) | E₁/₂ (–1/–2) (V) | Reference |

|---|---|---|---|

| 2-Substituted Anthraquinones (General Range) | -1.33 to -1.43 | -1.75 to -1.83 | ca.gov |

| Unsubstituted Anthraquinone | -1.32 | Not specified | ca.gov |

Photochemical and Thermal Transformation Processes

Information specific to the photochemical and thermal degradation of this compound is limited. However, general principles for related compounds can provide insight.

Photochemical Processes: The photolysis of chlorinated aromatic compounds can proceed through various mechanisms. A common primary process is the cleavage of the carbon-halogen bond upon absorption of UV light, leading to the formation of an aryl radical and a chlorine radical. For related compounds like chloramphenicol, which contains a nitroaromatic system, UV photolysis involves the cleavage of a C-C bond beta to the aromatic ring. nih.gov In the presence of oxygen, radical intermediates can react to form a variety of oxidized products, including aldehydes and carboxylic acids. nih.gov

Thermal Processes: Anthraquinone derivatives are generally thermally stable due to their fused aromatic ring structure. Thermal decomposition typically requires high temperatures and may proceed via unzipping depolymerization or random degradation, depending on the molecular structure. chemsrc.com For smaller molecules, decomposition often begins at temperatures well above 200°C. researchgate.net For 2-chloroanthracene, a related but different compound, the melting point is reported as 221-223°C, indicating significant thermal stability. copernicus.org

Gas-Phase Atmospheric Oxidation Mechanisms

Polycyclic aromatic quinones are a class of compounds found in the atmosphere, often formed from the oxidation of parent polycyclic aromatic hydrocarbons (PAHs). unife.itscilit.comnih.gov Their degradation in the atmosphere is an important process influencing air quality.

The nitrate (B79036) radical (NO₃) is a key oxidant in the atmosphere, particularly during nighttime when it is not lost to photolysis. helsinki.ficopernicus.org It reacts rapidly with unsaturated compounds and is a significant sink for many volatile organic compounds. copernicus.org

The reaction of NO₃ with aromatic compounds like anthracene derivatives is expected to initiate via the electrophilic addition of the radical to the aromatic ring, forming a nitrooxy-cyclohexadienyl-type radical intermediate. This intermediate can then undergo several reactions:

Reaction with O₂: It can react with molecular oxygen, leading to the formation of nitro-aromatic products and an HO₂ radical.

H-atom Abstraction: Another molecule, such as O₂, can abstract a hydrogen atom to yield a nitro-substituted product.

Radical-Radical Reactions: The intermediate can react with other radicals like NO₂, NO₃, or RO₂.

While specific kinetic data and product studies for the reaction of NO₃ with this compound are not available in the surveyed literature, the general mechanisms established for monoterpenes and other BVOCs suggest a complex series of reactions leading to highly oxidized, low-volatility products that can contribute to secondary organic aerosol (SOA) formation.

Hydrogen Abstraction and Migration in Radical Reactions

While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical behavior of the parent compound, 9,10-anthraquinone, and its derivatives. The photochemistry of anthraquinones is characterized by the reactivity of their triplet excited states, which can engage in hydrogen abstraction reactions.

Upon absorption of light, typically in the UV-A region, this compound is expected to undergo efficient intersystem crossing from the initial singlet excited state (S₁) to a longer-lived triplet excited state (T₁). This triplet state has a diradical character, with the oxygen atoms of the carbonyl groups exhibiting electrophilic radical properties. This makes the excited molecule capable of abstracting a hydrogen atom from a suitable donor molecule (intermolecularly) or from a side chain within the molecule itself (intramolecularly), leading to the formation of a semiquinone radical.

Intermolecular Hydrogen Abstraction

In the presence of a hydrogen-donating solvent or substrate (R-H), the triplet excited state of this compound can abstract a hydrogen atom to form a semiquinone radical and a new radical derived from the hydrogen donor. This process is a key initiation step in many photochemical reactions involving quinones. The general mechanism is as follows:

Photoexcitation and Intersystem Crossing: this compound + hν → (this compound)* (S₁) → (this compound)* (T₁)

Hydrogen Abstraction: (this compound)* (T₁) + R-H → 2-Chloro-1-hydroxy-4-oxo-anthracenyl-radical + R•

The efficiency of this hydrogen abstraction depends on the bond dissociation energy (BDE) of the R-H bond. Substrates with weaker C-H bonds, such as alcohols, ethers, and alkanes with tertiary hydrogens, are more susceptible to hydrogen abstraction.

Intramolecular Hydrogen Abstraction and Migration

For this compound itself, intramolecular hydrogen abstraction is not feasible due to the absence of easily abstractable hydrogen atoms on alkyl side chains. However, for derivatives of this compound that possess such side chains, intramolecular hydrogen abstraction becomes a significant reaction pathway. A classic example in anthraquinone chemistry is the Norrish Type II reaction, where a γ-hydrogen is abstracted by the excited carbonyl group, leading to a 1,4-biradical.

This 1,4-biradical can then undergo further reactions, such as cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene. While direct evidence for this compound is lacking, studies on other anthraquinone derivatives demonstrate this principle. For instance, photochemistry of 1-alkoxy-9,10-anthraquinones shows a δ-hydrogen atom abstraction process. acs.org

Hydrogen migration in the context of these radical reactions typically refers to the movement of a hydrogen atom within a radical intermediate. For example, a 1,5-hydrogen shift can occur in the radical formed after the initial abstraction, leading to a more stable radical intermediate before subsequent reactions. The kinetics of such intramolecular hydrogen migrations have been studied for various alkyl radicals. figshare.com

Research Findings and Data

The reactivity in hydrogen abstraction is governed by the stability of the radical formed and the strength of the bond being broken. The presence of the electron-withdrawing chlorine atom on the anthraquinone nucleus can influence the photophysical properties and the reactivity of the excited state. capes.gov.br

Below are tables with generalized data relevant to the discussion of hydrogen abstraction, as specific experimental values for this compound are not available.

Table 1: Typical Bond Dissociation Energies (BDEs) Relevant to Hydrogen Abstraction

| Bond Type | Compound Example | BDE (kcal/mol) |

| Primary C-H | Ethane | ~98 |

| Secondary C-H | Propane | ~95 |

| Tertiary C-H | Isobutane | ~92 |

| O-H | Methanol (B129727) | ~104 |

| Benzylic C-H | Toluene | ~85 |

This table presents generalized data to illustrate the relative ease of hydrogen abstraction from different types of bonds.

Table 2: Hypothetical Relative Rates of Hydrogen Abstraction by Triplet this compound

| Hydrogen Donor (R-H) | C-H Bond Type | Relative Rate Constant (krel) |

| Cyclohexane | Secondary | 1.0 |

| 2-Propanol | Secondary (α-C-H) | ~5.0 |

| Toluene | Benzylic | ~10.0 |

This table provides a hypothetical comparison of reaction rates based on the known reactivity of triplet ketones, which preferentially abstract weaker C-H bonds.

Derivatization and Functionalization Strategies for 2 Chloroanthracene 1,4 Dione

Amine Functionalization and Aminoanthracenedione Conjugation

The reaction of 2-chloroanthracene-1,4-dione with various primary and secondary amines is a primary strategy for creating a diverse library of aminoanthracenedione derivatives. This reaction typically proceeds via nucleophilic aromatic substitution, where the amine displaces the chloride atom. The reactivity of this process is influenced by the basicity and steric hindrance of the incoming amine nucleophile.

Research on analogous chloroquinones demonstrates that aliphatic primary and secondary amines readily participate in this substitution reaction. The introduction of an amino group significantly alters the electronic properties of the anthracenedione core, which can, in turn, influence the molecule's color, redox potential, and biological activity. For instance, the synthesis of 1,4-bis[(aminoalkyl)amino] derivatives in related anthraquinone (B42736) systems has been a key strategy in the development of pharmacologically active compounds. coventry.ac.uk The general scheme for this functionalization involves reacting this compound with an excess of the desired amine, often in a suitable solvent at elevated temperatures.

| Amine Reactant | General Conditions | Product Class |

| Primary Aliphatic Amine (R-NH₂) | Heat, Organic Solvent | 2-(Alkylamino)anthracene-1,4-dione |

| Secondary Aliphatic Amine (R₂NH) | Heat, Organic Solvent | 2-(Dialkylamino)anthracene-1,4-dione |

| Aminoalkylamines (H₂N-(CH₂)n-NH₂) | Stoichiometric control | 2-((Aminoalkyl)amino)anthracene-1,4-dione |

This table presents representative transformations based on the known reactivity of haloanthraquinones.

Synthesis of Sulfur-Containing Anthracenedione Derivatives

Analogous to amination, the chlorine atom of this compound is susceptible to substitution by sulfur-based nucleophiles. Thiol-addition reactions provide a powerful method for incorporating sulfur-containing functional groups onto the anthracenedione scaffold. nih.gov These reactions, often proceeding through a thia-Michael addition mechanism, can be used to synthesize a range of derivatives with unique properties.

The reaction with thiols (R-SH) in the presence of a base leads to the formation of 2-(alkylthio)- or 2-(arylthio)anthracene-1,4-dione derivatives. The nature of the sulfur substituent can be varied to include aliphatic, aromatic, and heterocyclic moieties, thereby fine-tuning the steric and electronic characteristics of the final compound. The introduction of sulfur can influence the molecule's electrochemical properties and its potential for coordination with metal ions. Studies on related quinone systems, such as 2,3-dichloro-1,4-naphthoquinone, have shown that substitution with thiol nucleophiles is a viable and efficient method for creating N,S-substituted compounds. youtube.com

| Sulfur Nucleophile | General Conditions | Product Class |

| Aliphatic Thiol (R-SH) | Base (e.g., Na₂CO₃), Ethanol | 2-(Alkylthio)anthracene-1,4-dione |

| Aromatic Thiol (Ar-SH) | Base, Ethanol or DMF | 2-(Arylthio)anthracene-1,4-dione |

| Mercapto-heterocycles | Base, Organic Solvent | 2-(Heterocyclylthio)anthracene-1,4-dione |

This table illustrates general synthetic pathways for sulfur-containing derivatives based on established quinone chemistry.

Development of Hybrid Molecular Systems and Conjugates

A significant strategy in medicinal chemistry involves targeting molecules to specific cellular organelles, such as mitochondria. The triphenylphosphonium (TPP) cation is a well-established mitochondriotropic moiety due to its lipophilic nature and delocalized positive charge, which facilitates its accumulation within the mitochondrial matrix. plos.org

Conjugating this compound derivatives with a TPP cation can create hybrid molecules with the potential for targeted intracellular action. The synthesis of such conjugates typically involves a multi-step process. First, the this compound is functionalized with a linker molecule containing a reactive group, such as an amine or a carboxylic acid. This linker is then coupled to a TPP moiety that has a complementary reactive group. For example, an amino-functionalized anthracenedione can be acylated with a TPP-containing carboxylic acid derivative. researchgate.net The length and chemical nature of the alkyl linker can be varied to optimize the biological activity of the final conjugate. mssm.edu

The conjugation of the anthracenedione core to oligomers or polymers opens avenues for the development of advanced materials and bioconjugates. These hybrid systems can combine the electrochemical or photophysical properties of the anthraquinone unit with the physical or biological properties of the oligomeric backbone.

Synthetic approaches to these conjugates often rely on forming a stable covalent bond between the two components. One common method involves modifying the anthracenedione with a reactive functional group that can participate in a polymerization reaction or be coupled to a pre-formed oligomer. For instance, an amino-functionalized anthracenedione derivative can be used to initiate the polymerization of N-carboxyanhydrides or be coupled to an oligomer with an activated ester group. Another approach involves preparing an anthraquinone-bearing phosphoramidite, which can then be incorporated into oligonucleotides at specific locations using standard solid-phase synthesis. nih.gov This allows for the precise placement of the anthraquinone moiety within a DNA or RNA strand. Various coupling reactions, such as Sonogashira or Suzuki-Miyaura cross-coupling, can also be employed to synthesize conjugated polymers incorporating anthraquinone units directly into the main chain. acs.org

Structure-Reactivity and Structure-Property Relationships in Derivatization

Structure-Reactivity: The rate and outcome of nucleophilic substitution are dependent on both the electronic nature of the anthracenedione ring and the properties of the incoming nucleophile.

Nucleophile Basicity and Steric Effects: In amine functionalization, the basicity and steric bulk of the amine influence its nucleophilicity and, consequently, the reaction rate. Highly basic and sterically unhindered amines generally react more readily.

Leaving Group Ability: The chloride atom is a good leaving group, facilitating the initial substitution reaction.

Substituent Effects: The introduction of a new group at the 2-position electronically modifies the quinone ring, which can affect subsequent reactions. For example, an electron-donating amino group may activate the ring towards certain reactions while deactivating it towards others.

Structure-Property: The functional group introduced dictates the resulting molecule's physical, chemical, and biological properties.

Electronic Properties: Amine and thioether groups, being electron-donating, can shift the absorption spectrum of the anthracenedione chromophore to longer wavelengths (a bathochromic shift), altering its color. They also modify the redox potential, making the quinone easier or harder to reduce.

Solubility and Lipophilicity: The attachment of polar groups (e.g., aminoalkyl chains) can increase aqueous solubility, while incorporating bulky, nonpolar groups (e.g., TPP cations) increases lipophilicity. mssm.edu

Biological Targeting: The conjugation to specific moieties like TPP is a clear example of a structure-property relationship, where the TPP group is explicitly added to direct the molecule to mitochondria. plos.org

Intermolecular Interactions: Changes in substituents can alter the molecule's ability to participate in intermolecular interactions such as hydrogen bonding or π-stacking, which is crucial for its behavior in the solid state and in biological systems. bohrium.com

Advanced Spectroscopic Characterization of 2 Chloroanthracene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Chloroanthracene-1,4-dione, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the protons on the aromatic rings would exhibit distinct chemical shifts, typically in the downfield region (δ 7.0-9.0 ppm), due to the deshielding effects of the aromatic system and the electron-withdrawing quinone and chloro substituents. The exact chemical shift of each proton is influenced by its position relative to these functional groups. Protons closer to the carbonyl groups and the chlorine atom would be expected to resonate at a lower field. The coupling patterns (splitting of signals) between adjacent protons would reveal their connectivity, allowing for the assignment of each signal to a specific proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all the unique carbon environments within this compound. The carbonyl carbons of the dione (B5365651) moiety are highly deshielded and would appear at the lowest field, typically in the range of δ 180-190 ppm. The carbon atom bonded to the chlorine atom would also exhibit a downfield shift. The remaining aromatic carbons would resonate in the approximate range of δ 120-150 ppm, with their specific shifts dictated by the electronic effects of the substituents.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FTIR and ATR-IR, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the quinone ring, typically found in the region of 1650-1700 cm⁻¹. The presence of aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would give rise to a signal in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. The resulting spectrum is generally comparable to that obtained by traditional FTIR transmission methods. Therefore, the ATR-IR spectrum of this compound would display the same characteristic absorption bands for the carbonyl, aromatic, and chloro functional groups as expected in an FTIR spectrum. This technique is particularly useful for obtaining high-quality spectra of solid powders.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₇ClO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak at [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1.

The fragmentation of this compound under mass spectrometry analysis would likely involve the loss of carbon monoxide (CO) from the quinone ring, a common fragmentation pathway for quinones. The loss of the chlorine atom would also be an expected fragmentation event. Analysis of these fragment ions provides further confirmation of the compound's structure.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules like this compound.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a compound provides insights into its electronic transitions. For anthracene (B1667546) and its derivatives, the absorption spectra are influenced by the extent of the conjugated π-system. shimadzu.com As the conjugated system becomes larger, the absorption peak wavelengths tend to shift to longer wavelengths (a bathochromic shift). shimadzu.com

| Compound | Solvent | λmax (nm) | log ε |

| 1-Chloroanthraquinone (B52148) | Methanol (B129727) | 253 | 4.63 |

| 266 | 4.15 | ||

| 333 | 3.70 | ||

| 415 | 2.00 |

This table presents UV-Vis absorption data for the related compound 1-chloroanthraquinone. nih.gov

Fluorescence Properties and Applications

Many anthracene derivatives exhibit fluorescence, a phenomenon where a molecule emits light after absorbing it. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the surrounding environment. For example, polymers containing 9,10-diphenyl-2-chloroanthracene moieties display blue photoluminescence in solution with a maximum around 430 nm. researchgate.net These types of compounds have been explored for applications in chemiluminescence, where they act as fluorophores in light-emitting chemical reactions. researchgate.net The presence of functional groups can significantly alter the fluorescence behavior. For instance, some anthracene derivatives show solvatofluorochromism, where the emission color changes with the polarity of the solvent. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods are crucial for understanding the redox behavior of molecules.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. unt.edu By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the redox potentials of the analyte. unt.edu For a reversible redox process, the formal potential (E°′) can be estimated from the midpoint of the anodic and cathodic peak potentials (Epa and Epc). unt.edu However, for irreversible processes, where a subsequent chemical reaction follows the electron transfer, other parameters from the voltammogram, such as the inflection-point potential, may provide a better estimate of the standard electrochemical potential. researchgate.net The determination of redox potentials is fundamental in fields like materials science and sensor development. researchgate.netornl.gov

While specific cyclic voltammetry data for this compound was not found, the technique is applicable to quinone-containing compounds. The quinone moiety is electrochemically active and can undergo reversible or quasi-reversible reduction to a semiquinone radical anion and then to a dianion. The potential at which these redox events occur is influenced by the substituents on the aromatic ring.

Other Advanced Spectroscopic Methods

Beyond UV-Vis and fluorescence spectroscopy, other advanced techniques provide deeper insights into the electronic structure of molecules.

Negative-Ion Photoelectron Spectroscopy

Negative-ion photoelectron spectroscopy (NIPES) is a powerful gas-phase technique used to determine the electron affinity of a molecule and to probe the electronic structure of its corresponding neutral species. nih.govrsc.orgrsc.org The experiment involves irradiating a beam of mass-selected negative ions with a fixed-frequency laser and analyzing the kinetic energy of the photodetached electrons. jh.edu The resulting spectrum provides the vertical detachment energies (VDEs), which correspond to the energy difference between the ground state of the anion and the various electronic states of the neutral molecule. jh.edu

While no NIPES studies specifically on this compound are available in the provided results, the technique has been successfully applied to various organic and inorganic anions. nih.govrsc.orgrsc.org For a molecule like this compound, NIPES could provide valuable data on the stability of its anion and the energy levels of the neutral radical formed upon electron detachment.

Nuclear Quadrupole Resonance Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local chemical environment of quadrupolar nuclei in the solid state. For the compound this compound, the chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl) isotopes, both possessing a nuclear spin I > 1/2, are NQR-active. This technique can provide valuable insights into the carbon-chlorine (C-Cl) bond character and the electronic structure of the molecule.

Despite the theoretical applicability of NQR to this compound, a thorough search of scientific literature and spectral databases reveals a notable absence of experimental NQR data for this specific compound. The lack of published research findings suggests that NQR spectroscopic studies on this compound have likely not been performed or reported to date.

In the absence of experimental data, theoretical calculations of the electric field gradient (EFG) at the chlorine nucleus can offer a predictive understanding of the potential NQR spectrum. The EFG is a measure of the non-uniformity of the electric field at the nucleus, generated by the surrounding electron distribution and other nuclei. wikipedia.org This gradient interacts with the nuclear electric quadrupole moment of the chlorine nucleus, giving rise to the NQR transition frequencies.

Modern computational chemistry, particularly density functional theory (DFT), has become a powerful tool for calculating EFGs in molecules. researchgate.netfrontiersin.orgfrontiersin.org Such calculations for this compound would involve optimizing the molecular geometry and then computing the EFG tensor at the chlorine nucleus. The principal component of the EFG tensor (Vzz) and the asymmetry parameter (η) are directly related to the nuclear quadrupole coupling constant (NQCC or e²qQ/h) and the observed NQR frequencies.

The NQR frequency (ν) for a nucleus with I = 3/2, such as ³⁵Cl, is given by the formula: ν = (e²qQ/h) * (1 + η²/3)¹/²

Where:

e²qQ/h is the nuclear quadrupole coupling constant.

η is the asymmetry parameter, which describes the deviation of the EFG from axial symmetry.

For chloro-aromatic compounds, the ³⁵Cl NQR frequencies typically fall within a range of 30-40 MHz. The precise frequency is sensitive to the electronic effects of substituents on the aromatic ring. In this compound, the electron-withdrawing nature of the two carbonyl groups in the quinone ring is expected to influence the electron density at the C-Cl bond, and consequently, the ³⁵Cl NQR frequency.

While experimental determination remains the definitive method for spectroscopic characterization, computational approaches provide a valuable theoretical framework for predicting the NQR parameters of this compound. Future experimental work would be necessary to validate these theoretical predictions and to fully characterize the solid-state electronic structure of this compound.

Theoretical and Computational Chemistry Studies of 2 Chloroanthracene 1,4 Dione

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These computational methods can predict a variety of properties, offering insights that complement experimental data. However, specific quantum chemical calculations for 2-Chloroanthracene-1,4-dione are not documented in the accessible scientific literature.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the LUMO is particularly important as it relates to a molecule's ability to accept an electron. For this compound, a systematic FMO analysis, including the calculation of its LUMO energy, has not been reported in the reviewed literature. While calculations on related anthracene (B1667546) derivatives have been performed, showing how substituents can influence frontier orbital energies, specific data for the chloro- and dione-substituted anthracene is unavailable. researchgate.net

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| LUMO Energy (eV) | Data not available |

| HOMO Energy (eV) | Data not available |

Prediction of Electron Affinities and Reduction Potentials

The electron affinity (EA) of a molecule is the energy change when an electron is added to it in the gas phase, and it is intrinsically linked to the molecule's reduction potential. Computational methods, particularly Density Functional Theory (DFT), are often used to predict these properties. mdpi.comresearchgate.net Such predictions are valuable in fields like materials science and electrochemistry. rsc.org A review of existing research reveals no specific studies that have calculated the electron affinity or predicted the reduction potential of this compound. Methodologies for making these predictions on similar quinone-containing compounds have been established, but their application to this specific molecule is not documented. mdpi.com

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value |

|---|---|

| Electron Affinity (eV) | Data not available |

Molecular Dynamics and Reaction Mechanism Simulations

Molecular dynamics simulations and the study of reaction mechanisms provide a dynamic picture of a molecule's behavior and its transformations. These computational tools are essential for understanding complex chemical processes.

Construction of Potential Energy Surfaces for Chemical Transformations

A Potential Energy Surface (PES) is a conceptual and mathematical tool used to model chemical reactions. nih.govwayne.edu It maps the energy of a system as a function of the positions of its atoms, allowing for the identification of reaction pathways, transition states, and intermediates. There are no published studies that have constructed the potential energy surface for any chemical transformation involving this compound.

Kinetic Studies and Rate Constant Determinations for Atmospheric Reactions

The study of reaction kinetics is crucial for understanding how fast a chemical reaction proceeds. For atmospheric pollutants, determining reaction rate constants is key to modeling their environmental fate and impact. osti.govhilarispublisher.com There is no available literature that reports on kinetic studies or the determination of rate constants for the atmospheric reactions of this compound. Research in this area tends to focus on more common or more volatile organic compounds.

Aromaticity Assessment and Bonding Analysis

The aromaticity of the anthracene core in this compound is a key determinant of its stability and reactivity. Computational methods are employed to quantify the degree of electron delocalization and to analyze the nature of the chemical bonds within the molecule.

Detailed research findings on the specific molecule this compound are not extensively available in public literature. However, computational studies on analogous structures, such as substituted anthraquinones and chloro-benzoquinones, provide significant insights. researchgate.netnih.gov For instance, the introduction of substituents, like the chloro group and the quinone oxygens, can influence the electronic structure and aromaticity of the parent anthracene system. nih.gov

Bonding analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature of inter- and intramolecular interactions. nih.gov In molecules containing chlorine and oxygen atoms, the possibility of halogen bonding (C-Cl···O) exists, which is a type of non-covalent interaction that can influence crystal packing and molecular conformation. researchgate.netsnu.edu.in Studies on 2,5-dichloro-1,4-benzoquinone (B146525) have shown that the chlorine atom can exhibit an electrophilic region, facilitating these interactions. researchgate.netsnu.edu.in

Table 1: Illustrative Topological Properties from Bonding Analysis of a Substituted Anthraquinone (B42736) Core

| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C=C (aromatic) | ~0.30 - 0.34 | Negative | Shared interaction (covalent) |

| C-C (aromatic) | ~0.27 - 0.30 | Negative | Shared interaction (covalent) |

| C=O (quinone) | ~0.35 - 0.40 | Negative | Polar covalent, high electron density |

| C-Cl | ~0.20 - 0.25 | Slightly positive | Polar covalent, electron density shifted towards Cl |

| C-H | ~0.26 - 0.28 | Negative | Shared interaction (covalent) |

| Halogen Bond (C-Cl···O) | ~0.01 - 0.03 | Positive | Closed-shell interaction (non-covalent) |

Note: This table is illustrative and based on typical values found in computational studies of related quinone and chloro-aromatic compounds. BCP stands for Bond Critical Point.

The aromaticity of the individual rings in the this compound can be assessed using nucleus-independent chemical shift (NICS) calculations. This method provides a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity. It is expected that the terminal benzene (B151609) ring would exhibit a higher degree of aromaticity compared to the central ring, which is influenced by the electron-withdrawing quinone groups.

Development and Validation of Computational Models for Anthracenediones

The development and validation of robust computational models are crucial for accurately predicting the properties and activities of anthracenediones, including this compound. nih.govresearchgate.net These models are particularly important in fields like drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of such computational tools. researchgate.netnih.govnih.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. researchgate.netnih.gov The development of a reliable QSAR model involves several key steps, as outlined in the table below.

Table 2: Key Stages in the Development and Validation of a QSAR Model for Anthracenediones

| Stage | Description | Key Considerations |

| 1. Data Set Preparation | Collection of a diverse set of anthracenedione compounds with experimentally determined activity or property data. | Data quality, structural diversity, and size of the dataset are critical. |

| 2. Molecular Descriptor Calculation | Generation of a wide range of numerical descriptors that encode the structural, electronic, and physicochemical features of the molecules. | Descriptors can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). |

| 3. Feature Selection | Identification of the most relevant descriptors that correlate with the activity or property of interest. | Techniques like genetic algorithms or stepwise regression are often used to avoid overfitting. |

| 4. Model Building | Construction of a mathematical model using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks). nih.gov | The choice of method depends on the complexity of the relationship between structure and activity. |

| 5. Model Validation | Rigorous testing of the model's predictive power using internal (e.g., cross-validation) and external validation techniques. | A robust model should have high statistical quality and be able to accurately predict the activity of new, untested compounds. |

| 6. Applicability Domain Definition | Defining the chemical space in which the model can make reliable predictions. | This ensures that the model is not used to make predictions for compounds that are too different from those in the training set. |

For anthracenediones, descriptors related to their electronic properties (e.g., HOMO-LUMO gap, dipole moment), hydrophobicity (e.g., logP), and steric features are often important for modeling their biological activities. Computational studies on substituted anthraquinones have demonstrated the successful use of Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-31G(d,p), to predict their spectroscopic properties, which can be a component of model development.

Applications of 2 Chloroanthracene 1,4 Dione As a Molecular Precursor and Functional Material

Utility in Advanced Organic Synthesis and Fine Chemical Production

The reactivity of 2-Chloroanthracene-1,4-dione allows for its use as a starting material or intermediate in the construction of larger, more complex molecular frameworks. This is particularly evident in the field of polymer chemistry and the synthesis of functional molecules.

Intermediate in Polyfluorene Synthesis with Anthraquinone (B42736) End-Caps

While direct evidence for the use of this compound in polyfluorene synthesis is not explicitly detailed in the provided search results, the analogous structure, 2-chloroanthraquinone, is a known precursor for creating more complex anthraquinone derivatives. nih.gov Anthraquinones, in general, are utilized in the synthesis of various dyes and pigments. nih.gov The synthesis of polycyclic aromatic hydrocarbons often involves precursors that can undergo cyclization reactions. chemicalbook.com The chloro- and dione- functionalities on the anthracene (B1667546) scaffold suggest its potential as a monomer or end-capping agent in polymerization reactions, similar to how other functionalized aromatic compounds are used.

Scaffold for Complex Molecular Architectures and Functional Molecules

The anthracene-9,10-dione (anthraquinone) framework is a fundamental structure in the creation of a wide array of functional molecules. nih.gov This core structure is found in many natural products and bioactive compounds, and its derivatives exhibit a broad range of activities. mdpi.com The presence of a chlorine atom on the this compound molecule provides a reactive site for further chemical modifications, allowing for the attachment of various functional groups. This adaptability makes it a valuable scaffold for building complex molecular architectures tailored for specific applications. The synthesis of substituted anthraquinones is a significant area of research for developing new materials. mdpi.com

Integration into Organic Electronic Materials

The delocalized π-electron system of the anthracene core in this compound is a key feature that makes it suitable for applications in organic electronics. researchgate.net These materials are central to the development of next-generation electronic and optoelectronic devices.

Development of Organic Semiconductors and Photovoltaic Materials

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.net The performance of these devices is highly dependent on the properties of the organic materials used. researchgate.net Anthraquinone derivatives are being explored for their potential as electrode materials in rechargeable batteries. researchgate.netdtu.dk The ability to modify the structure of this compound allows for the fine-tuning of its electronic properties, such as its energy levels and charge transport characteristics, which are crucial for its function as a semiconductor. For instance, the development of novel organic acceptors with specific terminal groups is a key strategy in enhancing the efficiency of organic solar cells. researchgate.net

Components in Dye-Sensitized Systems and Optical Limiting Devices

The chromophoric nature of the anthraquinone structure suggests the potential for this compound to be used in applications involving light absorption and emission. Anthraquinone derivatives are used as dyes for various purposes. nih.govmdpi.com In dye-sensitized solar cells (DSSCs), a dye absorbs light and injects electrons into a semiconductor. The properties of this compound could be tailored for such applications. Furthermore, materials with strong nonlinear optical properties are sought after for optical limiting devices, which protect sensitive equipment from high-intensity light. The extended π-conjugated system in this molecule could contribute to such properties.

Research in Environmental Analytical Chemistry and Pollution Studies

Environmental analytical chemistry is a field dedicated to the monitoring and analysis of pollutants in the environment. nih.govresearchgate.net The study of emerging contaminants, including various organic compounds, is a critical aspect of this discipline. nih.gov

Anthraquinone and its derivatives are recognized as environmental contaminants, originating from industrial processes and other sources. nih.gov Therefore, the development of analytical methods for their detection and quantification in environmental samples is of significant importance. nih.govresearchgate.net Research in this area focuses on understanding the sources, pathways, and effects of these pollutants. nih.gov While there is no specific mention of this compound in the provided environmental studies, the analytical techniques developed for other anthraquinone derivatives would be applicable to its detection and monitoring should it be identified as a pollutant.

Design of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core makes its derivatives, including this compound, promising candidates for the development of fluorescent probes and chemical sensors. mdpi.comsemanticscholar.org These sensors can be designed to detect a wide array of analytes with high sensitivity and selectivity.

The principle behind these sensors often involves a change in the fluorescence properties of the anthracene derivative upon interaction with a target molecule or ion. nih.govijsrst.com Modifications to the anthracene ring, such as the introduction of the dione (B5365651) functionality and the chlorine atom in this compound, can modulate its electronic and photophysical properties. mdpi.com This tuning is essential for creating sensors tailored to specific applications.

For example, anthracene-based fluorescent probes have been successfully developed for the detection of various species, including reactive oxygen species like hypochlorite (B82951) (ClO⁻). nih.gov In one such design, an anthracene carboxamide derivative was engineered to exhibit a noticeable fluorescence response to hypochlorite, with a fast response time and a low detection limit. nih.gov The sensing mechanism in these probes often relies on a chemical reaction between the analyte and a specific functional group attached to the anthracene fluorophore, which in turn alters its fluorescence emission.

The development of such probes involves the rational design and synthesis of molecules where the anthracene unit acts as the signaling component. The table below highlights key features of representative anthracene-based fluorescent probes.

| Probe Type | Target Analyte | Key Features |

| Anthracene Carboxamide Derivative | Mitochondrial Hypochlorite (ClO⁻) | High selectivity and sensitivity, rapid response (within 6 seconds), low detection limit (23 nM). nih.gov |

| Anthracene Derivatives | Singlet Molecular Oxygen (O₂) | Act as chemical traps through a Diels-Alder reaction, leading to changes in fluorescence. mdpi.comsemanticscholar.org |

The structural features of this compound, with its electron-withdrawing quinone group and halogen substituent, suggest its potential for use in developing new fluorescent probes. These groups can influence the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical to its photophysical behavior and its interaction with analytes. mdpi.com By strategically modifying the structure of this compound, it is conceivable to design novel sensors for a variety of chemical and biological targets.

Future Research Directions and Unexplored Avenues for 2 Chloroanthracene 1,4 Dione

Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. mdpi.com Future research into 2-Chloroanthracene-1,4-dione should prioritize the exploration of novel and sustainable synthetic methodologies. Traditional methods for the synthesis of related chloroanthraquinones have often relied on harsh reagents and conditions, such as the use of mercury catalysts in sulfonation-based routes, which pose significant environmental hazards. google.comgoogle.com

A promising avenue lies in the adaptation of greener alternatives for the Diels-Alder reaction, a key step in constructing the anthracene (B1667546) framework. mcpherson.edu The use of eco-friendly solvents and catalysts could significantly improve the sustainability of the synthesis. mcpherson.edu Furthermore, methods for the direct and regioselective functionalization of the anthraquinone (B42736) core are of great importance. colab.ws Recent advancements in C-H activation and cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have shown promise in the synthesis of other anthracene derivatives and could be adapted for the targeted synthesis of this compound and its derivatives. jlu.edu.cn Investigating one-pot or tandem reactions that combine several synthetic steps would also contribute to enhanced efficiency and reduced waste.

In-depth Elucidation of Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes. Future research should focus on detailed mechanistic studies to identify and characterize key intermediates. Quinones are known to participate in complex redox reactions and can form transient radical species. uni-muenchen.de Investigating the kinetics and thermodynamics of these processes will provide valuable insights.

For instance, understanding the mechanism of nucleophilic substitution at the chlorinated position is essential for designing derivatization strategies. Studies on other chloroanthraquinones have shown that these reactions can sometimes proceed through aryne intermediates, leading to rearranged products. researchgate.net The photochemical generation of reactive intermediates, such as quinone methides from related phenol derivatives, has also been a subject of intense study and could be a relevant area of exploration for this compound. nih.gov The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, in conjunction with computational modeling, will be instrumental in unraveling these complex reaction pathways.

Advanced Derivatization for Tailored Photophysical and Electronic Properties

The functionalization of the this compound core presents a vast playground for tuning its photophysical and electronic properties. The introduction of various substituents can significantly impact the molecule's absorption and emission spectra, fluorescence quantum yields, and redox potentials. mdpi.comuq.edu.auresearchgate.netresearchgate.net

Future work should systematically explore the effects of introducing both electron-donating and electron-withdrawing groups at different positions on the aromatic scaffold. For example, amino substitution is known to cause a cathodic shift in the reduction potential of anthraquinones. rsc.org The synthesis of a library of derivatives will allow for the establishment of clear structure-property relationships. mdpi.com This knowledge can then be leveraged to design molecules with specific characteristics, such as targeted emission colors for organic light-emitting diodes (OLEDs) or optimized redox potentials for applications in organic electronics. beilstein-journals.orgacs.org The development of derivatives with enhanced solubility and stability is also a critical aspect for practical applications.

Multi-Scale Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials. frontiersin.org Future research on this compound should heavily integrate multi-scale computational modeling to predict its properties and guide experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule and its derivatives. mdpi.comasianpubs.orgtandfonline.comvsu.runih.govnih.gov

Machine learning and artificial intelligence models can be trained on datasets of known quinone properties to predict the characteristics of new, virtual compounds, enabling high-throughput screening of a vast chemical space. frontiersin.orgnih.govnih.govconsensus.appresearchgate.net Such predictive models can significantly reduce the time and resources required for experimental synthesis and characterization. frontiersin.org Computational studies can also provide insights into intermolecular interactions and molecular packing in the solid state, which are crucial for understanding and predicting the performance of materials in electronic devices. mdpi.com

Emerging Applications in Materials Science and Chemical Biology

The unique combination of a quinone moiety and a halogen substituent suggests that this compound could find applications in a diverse range of fields, from materials science to chemical biology. Anthraquinone derivatives are already known for their use as colorants, in redox flow batteries, and as active components in environmental sensors. colab.wsmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloroanthracene-1,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of anthracene-1,4-dione precursors. Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled temperatures (e.g., 40–60°C). Solvent choice (e.g., chlorinated solvents like dichloromethane) and catalysts (e.g., FeCl₃) are critical for regioselectivity. Post-reaction purification via column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Monitor reaction progress using TLC with UV visualization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹.

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.5 ppm), while carbonyl carbons resonate at δ 180–190 ppm.

- X-ray crystallography (if crystalline): Resolves molecular geometry and confirms substitution patterns, as demonstrated in analogous anthraquinone derivatives .

- Elemental analysis : Validate empirical formula (e.g., C₁₄H₇ClO₂) with ≤0.3% deviation .

Q. How should researchers handle this compound to minimize exposure risks, and what personal protective equipment (PPE) is recommended?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods or closed systems to prevent inhalation of dust .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) at temperatures below 25°C.

- Spill Management : Collect solids using non-sparking tools and dispose via hazardous waste protocols .

Q. What are the key considerations for optimizing the recrystallization of this compound to achieve high purity?

- Methodological Answer :

- Solvent Selection : Use a solvent with high solubility at elevated temperatures (e.g., DMF) and low solubility at room temperature.

- Cooling Rate : Slow cooling promotes larger crystals, reducing impurity entrapment.

- Activated Charcoal : Add during heating to adsorb colored impurities.

- Yield-Purity Trade-off : Balance solvent volume (minimize loss) with multiple crystallization cycles if necessary .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Reactivity Indices : Use Fukui functions to predict regioselectivity in reactions with amines or thiols.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported reaction yields when synthesizing this compound derivatives under varying solvent systems?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts to identify optimal conditions.

- Kinetic Profiling : Use in-situ IR or HPLC to monitor intermediate formation and side reactions.

- Case Study : In analogous quinone syntheses, DMF increased yields by 20% compared to THF due to better stabilization of transition states .

Q. How does the electronic effect of the chlorine substituent influence the electrochemical properties of this compound in redox reactions?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure reduction potentials in aprotic solvents (e.g., acetonitrile). The electron-withdrawing Cl group lowers LUMO energy, facilitating one-electron reductions.

- Comparative Studies : Compare with unsubstituted anthraquinone; Cl substitution typically shifts reduction potentials by +0.2–0.4 V.

- Applications : Enhanced redox activity makes it suitable for organic battery electrolytes or electrocatalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.